molecular formula C15H21NO2 B1307027 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde CAS No. 842972-97-8

3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde

Cat. No.: B1307027
CAS No.: 842972-97-8
M. Wt: 247.33 g/mol
InChI Key: IGTVIYMOLQNWOY-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 4-methoxy group and a 7-membered azepane ring linked via a methylene bridge at the 3-position. Its molecular formula is C₁₅H₂₁NO₂ (molecular weight: 247.33 g/mol) . The compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals or bioactive molecules.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTVIYMOLQNWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Azepan-1-ylmethyl-4-methoxy-benzoic acid.

    Reduction: 3-Azepan-1-ylmethyl-4-methoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Diversity at the 3-Position

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde Azepane (7-membered amine ring) C₁₅H₂₁NO₂ 247.33 Discontinued; potential intermediate
3-(Benzyloxy)-4-methoxybenzaldehyde Benzyloxy (C₆H₅CH₂O−) C₁₅H₁₄O₃ 242.27 Precursor for triazole derivatives
3-(2-Furylcarbonyloxy)-4-methoxybenzaldehyde 2-Furylcarbonyloxy (C₅H₃O₂−) C₁₄H₁₂O₅ 260.24 Synthesis of Schiff bases for antimicrobial studies
3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde Benzodioxolyloxymethyl (C₈H₅O₃−) C₁₆H₁₄O₅ 286.29 Reported purity: 95%; structural studies
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Pyrazolylmethyl (C₅H₆N₂−) C₁₄H₁₅N₂O₂ 259.29 Safety data available (GHS-compliant SDS)

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Electron-donating groups (e.g., methoxy) at the 4-position enhance electrophilicity of the aldehyde, facilitating Schiff base formation .
    • Bulky substituents (e.g., azepane) at the 3-position sterically hinder reactions but may improve target binding in hydrophobic pockets .
  • Industrial Relevance :

    • 3-(Benzyloxy)-4-methoxybenzaldehyde is widely used in triazole synthesis due to cost-effective production .
    • Pyrazolylmethyl derivatives are prioritized in drug discovery for their balanced physicochemical properties .

Biological Activity

3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is an organic compound characterized by its unique structural features, including an azepane ring and a methoxy-substituted benzaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in the modulation of enzyme activity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is C15H21NO2C_{15}H_{21}NO_2, with a molecular weight of approximately 247.33 g/mol. The presence of the azepane ring allows for diverse interactions with receptors, while the aldehyde functionality can form covalent bonds with nucleophilic sites on proteins or enzymes, influencing biochemical pathways.

Property Value
Molecular FormulaC15H21NO2C_{15}H_{21}NO_2
Molecular Weight247.33 g/mol
Functional GroupsAzepane, Aldehyde
SolubilitySoluble in organic solvents

The biological activity of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound acts as a modulator of enzyme activity, potentially influencing metabolic pathways by binding to enzymes and altering their function.
  • Receptor Interaction : The azepane ring enhances the compound's ability to bind to various receptors, which may lead to physiological responses.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Enzyme Interaction Studies : Research indicates that 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde can modulate the activity of specific enzymes, which could be significant in pharmacological applications. For instance, it has been shown to influence the activity of certain kinases involved in signaling pathways related to inflammation and cancer.
  • Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme interactions and assess its potential therapeutic effects. Its unique structure allows for specific interactions that can be leveraged in drug design.

Case Studies

Several case studies highlight the potential applications of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde:

Comparative Analysis with Similar Compounds

To understand the unique aspects of 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features
2-(Azepan-1-yl)ethyl methacrylateContains an azepane ring but lacks the aldehyde group
2-(Azepan-1-ylmethyl)benzoimidazol-1-acetic acidFeatures an azepane ring but has different functional groups
1-(Silylmethyl)azepaneContains an azepane ring but lacks aromatic substitution

The distinct combination of an azepane ring and a methoxy-substituted benzaldehyde core in 3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde imparts unique chemical reactivity and biological properties, setting it apart from similar compounds.

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